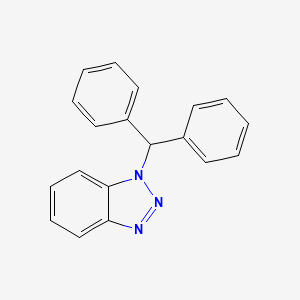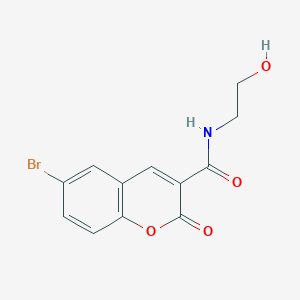
6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, along with the bromine atom, carboxamide group, and hydroxyethyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups through nucleophilic substitution reactions. The carboxamide group could participate in reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Antioxidant Activity Assessment Methods
The study of antioxidants and their applications across food engineering, medicine, and pharmacy highlights the critical role of specific tests in determining antioxidant activity. Methods such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others based on chemical reactions and spectrophotometry are pivotal. These assays, essential for analyzing antioxidant capacity in complex samples, could be relevant for evaluating similar compounds like 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide for their antioxidant properties (Munteanu & Apetrei, 2021).
Biotechnological Production Routes
Lactic acid's biotechnological production from biomass underscores the importance of hydroxycarboxylic acids in synthesizing biodegradable polymers and as feedstock for green chemistry. This context demonstrates the potential for various chemicals' production via biotechnological routes, suggesting a framework within which the synthesis or modification of compounds like this compound could be explored for creating value-added products (Gao, Ma, & Xu, 2011).
Synthetic Protocols for Chromenes
The synthesis of 6H-Benzo[c]chromen-6-ones, which share a structural resemblance with the compound , outlines various synthetic procedures that could potentially apply to or inspire methodologies for synthesizing or modifying this compound. These protocols highlight the versatility of such compounds in pharmacological contexts, suggesting a potential research avenue for exploring the compound's applications (Mazimba, 2016).
Applications in Corrosion Inhibition
Carbohydrate polymers' role as corrosion inhibitors for metal substrates presents an interesting application area for various compounds. The detailed understanding of how specific molecular and electronic structures of these polymers contribute to their effectiveness might offer insights into how this compound could be utilized or modified for similar applications (Umoren & Eduok, 2016).
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is an attractive target in EGFR-driven diseases such as non-small-cell lung cancer, EGFR positive breast cancer, and pancreatic cancer .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting the intracellular ATP-binding site . This inhibition can be achieved using properly designed small molecular structures
Result of Action
The inhibition of EGFR by this compound can lead to a decrease in cell growth and proliferation, particularly in cells where EGFR is overexpressed or mutated . This can result in the suppression of tumor growth in cancers where EGFR plays a significant role.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be stable in the dark but underwent trans-cis isomerization upon exposure to light . Additionally, the Heck coupling reaction used in the synthesis of this compound was highly dependent on the type of catalyst, solvent, base type, and the use of tetrabutylammonium chloride as an additive .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-N-(2-hydroxyethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-8-1-2-10-7(5-8)6-9(12(17)18-10)11(16)14-3-4-15/h1-2,5-6,15H,3-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDVERQYINWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

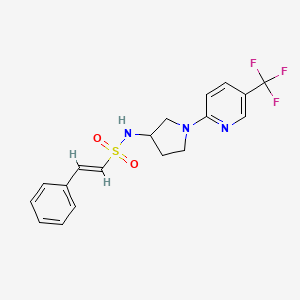
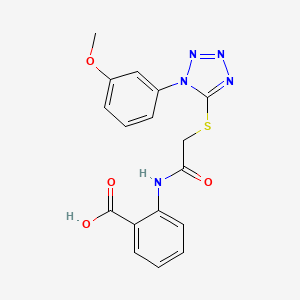

![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
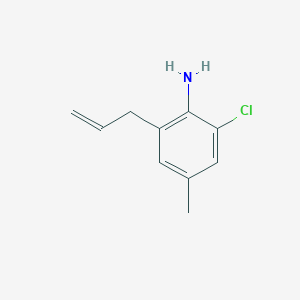
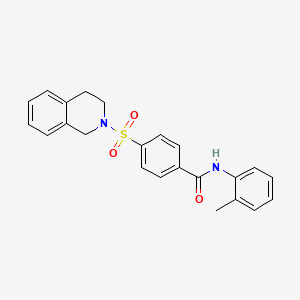
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
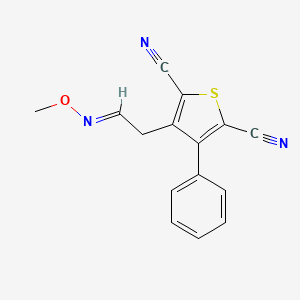
![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
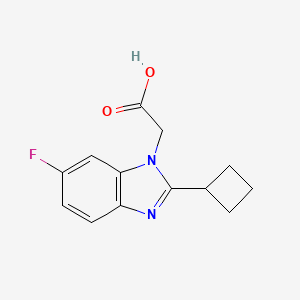
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)
![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)
